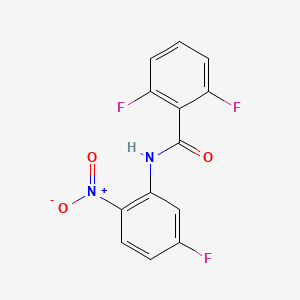
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide, also known as DFNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFNA is a synthetic compound that belongs to the class of benzamides and has a molecular weight of 326.22 g/mol. In
科学研究应用
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been found to exhibit potent inhibitory activity against certain enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and tankyrase-1, which are involved in DNA repair and cell proliferation, respectively. This makes 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide a potential candidate for developing new drugs for the treatment of cancer and other diseases.
作用机制
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide exerts its inhibitory activity against PARP-1 and tankyrase-1 through a mechanism that involves binding to the active site of these enzymes and preventing their normal function. This results in the accumulation of DNA damage and inhibition of cell proliferation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and ovarian cancer cells. 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
One of the main advantages of 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide as a research tool is its potent inhibitory activity against PARP-1 and tankyrase-1, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
未来方向
There are several potential future directions for research on 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide. One area of interest is the development of new drugs based on 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide for the treatment of cancer and other diseases. Another area of interest is the study of the role of PARP-1 and tankyrase-1 in various cellular processes and the development of new inhibitors for these enzymes. Additionally, 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has potential applications in material science, such as the development of new polymers and coatings with improved properties.
合成方法
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide is synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 5-fluoro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide in its pure form.
属性
IUPAC Name |
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O3/c14-7-4-5-11(18(20)21)10(6-7)17-13(19)12-8(15)2-1-3-9(12)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRQOZFDROFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
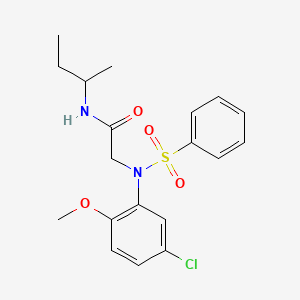
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
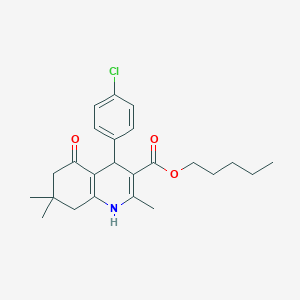
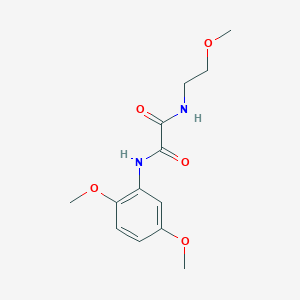
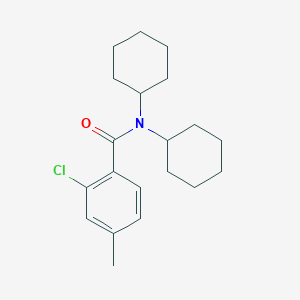

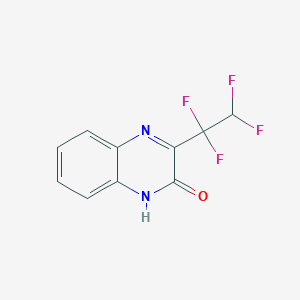
![4-[4-(allyloxy)phenyl]-3-buten-2-one](/img/structure/B4978012.png)
![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)